3H-Pyrazolo[4,3-D]pyrimidin-7-OL

HGPRT inhibition purine salvage pathway target selectivity

3H-Pyrazolo[4,3-D]pyrimidin-7-OL (CAS 161746-78-7, molecular formula C5H4N4O, exact monoisotopic mass 136.0385 Da) is the unsubstituted parent heterocycle of the pyrazolo[4,3-d]pyrimidin-7-ol class. The compound exists as a fused pyrazole-pyrimidine system with a hydroxyl substituent at the 7-position, existing in equilibrium with its keto tautomer 3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 161746-78-7
Cat. No. B10760132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazolo[4,3-D]pyrimidin-7-OL
CAS161746-78-7
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)NC=N2)N=N1
InChIInChI=1S/C5H4N4O/c10-5-4-3(1-8-9-4)6-2-7-5/h2H,1H2,(H,6,7,10)
InChIKeyOGCXIHWGXUQTCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Pyrazolo[4,3-D]pyrimidin-7-OL (CAS 161746-78-7) – Core Scaffold Identity, Physicochemical Profile, and Procurement Context


3H-Pyrazolo[4,3-D]pyrimidin-7-OL (CAS 161746-78-7, molecular formula C5H4N4O, exact monoisotopic mass 136.0385 Da) is the unsubstituted parent heterocycle of the pyrazolo[4,3-d]pyrimidin-7-ol class . The compound exists as a fused pyrazole-pyrimidine system with a hydroxyl substituent at the 7-position, existing in equilibrium with its keto tautomer 3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one [1]. It is registered in authoritative chemical biology databases as an experimental small molecule (DrugBank DB03153) with a known interaction with hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and its three-dimensional binding mode has been resolved by X-ray crystallography at 2.70 Å resolution in a ternary complex with human HGPRTase, PRPP, and Mg2+ (PDB 1D6N) [2]. The compound is supplied with a density of 1.9±0.1 g/cm³, predicted boiling point of 354.6±42.0 °C, and vapour pressure of 0.0±0.8 mmHg at 25°C, parameters relevant to handling and formulation .

Why Generic Pyrazolopyrimidine Substitution Fails – Target Selectivity and Scaffold Geometry Differentiate 3H-Pyrazolo[4,3-D]pyrimidin-7-OL


Pyrazolopyrimidine isomers are not functionally interchangeable. The [4,3-d] ring fusion geometry of this compound orients the 7-hydroxyl group into a hydrogen-bonding network that is topologically distinct from the [3,4-d] isomer represented by allopurinol, which is a clinical xanthine oxidase inhibitor that does not engage HGPRT [1]. Within the [4,3-d] subfamily, the tautomeric state (3H vs. 1H) alters the protonation pattern on the pyrazole ring, directly affecting the donor/acceptor profile available for target recognition; the 3H form, as crystallographically observed in complex with HGPRTase, presents a specific tautomeric configuration that is locked in the enzyme active site and cannot be replicated by the 1H tautomer or by N-alkylated derivatives that eliminate the tautomeric equilibrium [2]. Furthermore, substitution at C-5 (e.g., 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol) introduces steric bulk that modifies the binding pose relative to the unsubstituted scaffold, as demonstrated by altered inhibition profiles in CDK2 assays for the methyl analog versus the unsubstituted core . These structural determinants mean that substituting this specific compound with a generic pyrazolopyrimidine risks loss of target engagement, altered selectivity, or invalid structural models in crystallographic studies.

Quantitative Differentiation Evidence: 3H-Pyrazolo[4,3-D]pyrimidin-7-OL vs. Closest Structural Analogs and Isomers


Enzymatic Target Selectivity: HGPRT Inhibition vs. Xanthine Oxidase Cross-Reactivity of the [3,4-d] Isomer

3H-Pyrazolo[4,3-D]pyrimidin-7-OL is annotated as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in DrugBank and has been co-crystallized in the human HGPRTase active site (PDB 1D6N), confirming direct target engagement at the molecular level [1]. In contrast, the [3,4-d] fusion isomer allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) is a well-characterized inhibitor of xanthine oxidase (XO), with an IC50 of approximately 0.2–2.0 µM for XO depending on assay conditions, and does not inhibit HGPRT at comparable concentrations [2]. This orthogonal target selectivity constitutes a binary differentiation: the [4,3-d] scaffold is a probe for the purine salvage enzyme HGPRT, whereas the [3,4-d] scaffold is a probe for the purine catabolic enzyme xanthine oxidase. No peer-reviewed report identifies this compound as an inhibitor of CDK2, EGFR, or kinases commonly associated with substituted pyrazolo[4,3-d]pyrimidine derivatives, making HGPRT the only structurally validated target for the unsubstituted core [3].

HGPRT inhibition purine salvage pathway target selectivity

Tautomeric Configuration: 3H vs. 1H Designation and Hydrogen-Bonding Geometry in the HGPRT Active Site

The compound is specifically designated as the 3H-tautomer in the PDB chemical component dictionary (three-letter code PPO), reflecting the protonation state observed in the electron density of the HGPRTase ternary complex [1]. In this 3H configuration, the pyrazole N3 position is protonated, enabling a hydrogen-bond donation to the protein backbone that would be geometrically impossible for the 1H tautomer, where the proton resides on N1. The 1H tautomer (1H-pyrazolo[4,3-d]pyrimidin-7-ol) presents a different hydrogen-bond donor/acceptor topology, as evidenced by distinct SMILES and InChI systematic name assignments (3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one for the keto tautomer vs. 1H-pyrazolo[4,3-d]pyrimidin-7-ol) [2]. The crystallographic B-factors and refined occupancy for the HPP ligand in PDB 1D6N (R-work 0.174, R-free 0.278 at 2.70 Å) confirm a single, well-ordered binding pose consistent with the 3H tautomeric state, providing structural validation that the 1H form would not recapitulate [3].

tautomerism hydrogen-bonding network crystallographic binding mode

Physicochemical Handling Profile: Density, Boiling Point, and Vapour Pressure Benchmarked Against the 5-Methyl Analog

The unsubstituted parent compound has a predicted density of 1.9±0.1 g/cm³, a boiling point of 354.6±42.0 °C at 760 mmHg, a vapour pressure of 0.0±0.8 mmHg at 25°C, and an enthalpy of vaporization of 62.3±3.0 kJ/mol . These values differ from the 5-methyl-substituted analog (5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol), which bears an additional –CH3 group (molecular weight 150.14 vs. 136.11 g/mol) and consequently exhibits altered bulk physical properties including different melting point ranges reported by suppliers . The vapour pressure near zero at ambient temperature indicates negligible volatility, simplifying open-bench handling relative to more volatile heterocyclic building blocks. The absence of the 5-methyl substituent also removes a site of metabolic vulnerability (CYP-mediated oxidation of the methyl group) and eliminates the associated analytical complexity in purity determination by HPLC .

physicochemical properties formulation handling volatility

Crystallographically Resolved Binding Mode: Unique Active-Site Interactions Compared to Guanine and Hypoxanthine Substrates

The ternary complex structure (PDB 1D6N) reveals that 3H-pyrazolo[4,3-D]pyrimidin-7-OL (HPP) binds in the purine base pocket of human HGPRTase with the 7-hydroxyl group forming a key hydrogen bond to the protein backbone, while the pyrazole N3 acts as a hydrogen-bond donor [1]. This binding mode is distinct from the natural substrate hypoxanthine, which is processed catalytically (Km ≈ 1–10 µM for human HGPRT, kcat ≈ 100–500 min⁻¹), and from guanine, which binds with different orientation of the 2-amino and 6-oxo substituents [2]. Unlike hypoxanthine and guanine, HPP is not a substrate for the phosphoribosyl transfer reaction; it acts as a dead-end inhibitor that traps the enzyme in a specific conformational state with the flexible loop (residues Leu101–Gly111) closed over the active site [3]. The structure shows that loop closure brings the conserved Ser-Tyr dipeptide (Ser103–Tyr104) into proximity with the inhibitor, a conformation that is not stabilized by all purine base analogs.

X-ray crystallography active-site interactions substrate analog

Scaffold Derivatization Versatility: Synthetic Accessibility at N1, C3, C5, and C7 Positions Compared to [3,4-d] Isomers

The unsubstituted pyrazolo[4,3-d]pyrimidin-7-ol scaffold offers four chemically addressable positions for library synthesis: N1 (alkylation/acylation), C3 (electrophilic substitution), C5 (nucleophilic displacement of an activated leaving group), and C7 (O-alkylation or conversion to 7-chloro for further displacement) . This contrasts with the [3,4-d] isomer (allopurinol-type scaffold), where the 4-hydroxyl position exhibits a different reactivity profile due to the altered electronic distribution across the fused ring system [1]. Specifically, the 7-OH group in the [4,3-d] system is para to the pyrimidine N4 nitrogen, making it more susceptible to selective O-functionalization without affecting the pyrazole NH, whereas the 4-OH in the [3,4-d] system is ortho to N3 and exhibits different tautomeric preferences that can lead to mixtures of N- and O-alkylation products [2]. The commercial availability of the unsubstituted parent compound in multi-gram quantities from specialty chemical suppliers makes it a practical entry point for parallel synthesis campaigns that would require additional de novo synthetic steps if starting from the [3,4-d] isomer.

medicinal chemistry scaffold derivatization synthetic accessibility

Best-Fit Application Scenarios for 3H-Pyrazolo[4,3-D]pyrimidin-7-OL (CAS 161746-78-7) Based on Verified Differentiation Evidence


Structural Biology of Purine Salvage Enzymes: Co-crystallization with HGPRTase for Conformational Studies

3H-Pyrazolo[4,3-D]pyrimidin-7-OL is the pyrazolopyrimidine isomer with a validated X-ray co-structure bound to human HGPRTase (PDB 1D6N, 2.70 Å resolution) [1]. Its non-hydrolysable, dead-end inhibitor character stabilizes a closed-loop conformation involving the conserved Ser103–Tyr104 dipeptide, a state not captured with natural substrates hypoxanthine or guanine. Researchers studying Lesch-Nyhan syndrome (HGPRT deficiency) or purine salvage enzymology can use this compound to generate conformational snapshots of the ligand-bound enzyme for comparison with substrate- and product-bound states, as reported in the free-enzyme structure (PDB 1Z7G) [2]. The defined 3H tautomeric state ensures consistent electron density interpretation at moderate resolution.

Medicinal Chemistry: Scaffold for Parallel Synthesis of HGPRT-Targeted Inhibitor Libraries

For drug discovery programs targeting HGPRT in parasitic diseases (e.g., malaria caused by Plasmodium falciparum, where HGXPRT is a validated target), 3H-pyrazolo[4,3-D]pyrimidin-7-OL provides an unsubstituted parent scaffold with four independently addressable derivatization positions (N1, C3, C5, C7) [1]. This scaffold enables systematic structure-activity relationship (SAR) exploration without the confounding influence of pre-existing substituents that are present in analogs such as 5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol. The scaffold's absence of off-target kinase activity (no reported CDK2, EGFR, or Src inhibition for the unsubstituted core) means that any inhibitory activity observed in derivatized analogs can be attributed to the introduced substituents rather than the core scaffold itself [3].

Biochemical Assay Development: Reference Inhibitor for HGPRT Activity Assays and Counter-Screening

Because 3H-pyrazolo[4,3-D]pyrimidin-7-OL is a non-substrate inhibitor of HGPRT and not of xanthine oxidase (the target of allopurinol), it can serve as a pathway-selective reference inhibitor in coupled purine metabolism assays [1]. When screening compound libraries for HGPRT inhibition, this compound provides a positive control that does not cross-react with XO, unlike allopurinol, which would confound interpretation in systems where both HGPRT and XO are present (e.g., cell lysates or in vivo models of purine metabolism). The availability of a deposited crystal structure (PDB 1D6N) further enables structure-based design of competitive binding assays using fluorescence polarization or thermal shift techniques [2].

Analytical Reference Standard: HPLC/MS Method Development for Pyrazolopyrimidine Purity and Stability Testing

The unsubstituted parent scaffold, with a molecular weight of 136.11 g/mol, a characteristic UV chromophore from the fused aromatic system, and a defined tautomeric composition, is suitable as a reference standard for HPLC and LC-MS method development for pyrazolopyrimidine-containing compounds [1]. Its negligible vapour pressure (0.0±0.8 mmHg at 25°C) and high predicted boiling point (354.6±42.0 °C) indicate low volatility, making it compatible with standard reversed-phase HPLC conditions without evaporative loss during sample preparation. The absence of the 5-methyl group (present in the methyl analog) simplifies the impurity profile and reduces the number of potential degradation products that must be resolved chromatographically [2].

Quote Request

Request a Quote for 3H-Pyrazolo[4,3-D]pyrimidin-7-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.